1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClF₂N and a molecular weight of approximately 193.62 g/mol. It is characterized by the presence of two fluorine atoms on the aromatic ring, specifically at the 2 and 4 positions, which significantly influences its chemical properties and biological activity. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in biological and chemical research.
These reactions are fundamental in synthesizing derivatives that may exhibit altered pharmacological properties.
The synthesis of 1-(2,4-difluorophenyl)ethanamine hydrochloride typically involves several steps:
This multi-step synthesis allows for the production of high-purity compounds suitable for research applications.
1-(2,4-Difluorophenyl)ethanamine hydrochloride has several applications:
Studies on the interactions of 1-(2,4-difluorophenyl)ethanamine hydrochloride with biological systems are crucial for understanding its potential therapeutic effects. Preliminary research suggests that this compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake. Further investigations are needed to elucidate these interactions fully and assess their implications for therapeutic use.
Several compounds share structural similarities with 1-(2,4-difluorophenyl)ethanamine hydrochloride, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Fluorophenyl)ethanamine | C₈H₉FN | Single fluorine substitution; less potent |
| 1-(3-Fluorophenyl)ethanamine | C₈H₉FN | Fluorine at meta position; different receptor affinity |
| 1-(2,5-Difluorophenyl)ethanamine | C₈H₉F₂N | Different fluorine positioning; altered solubility |
| 1-(4-Fluorophenyl)ethanamine | C₈H₉FN | Fluorine at para position; distinct pharmacokinetics |
The uniqueness of 1-(2,4-difluorophenyl)ethanamine hydrochloride lies in its specific fluorination pattern that potentially enhances its binding affinity to certain receptors compared to other similar compounds.
Catalytic asymmetric amination enables the enantioselective introduction of amine groups into carbonyl precursors. For 1-(2,4-difluorophenyl)ethanamine, this approach typically begins with 2,4-difluorophenylacetaldehyde as the substrate.
L-Proline catalyzes the direct α-amination of aldehydes with dialkyl azodicarboxylates, forming α-amino aldehydes with excellent enantioselectivity. The reaction proceeds via an enamine intermediate, where the aldehyde condenses with the catalyst to form a chiral enamine. This intermediate undergoes nucleophilic attack on the azodicarboxylate, followed by hydrolysis to yield the α-amino aldehyde.
Key Reaction:
$$
\text{2,4-Difluorophenylacetaldehyde} + \text{Diethyl azodicarboxylate} \xrightarrow{\text{L-Proline (10 mol\%)}} \alpha\text{-Amino aldehyde (90\% yield, 94\% ee)}
$$
Subsequent reduction of the aldehyde to the primary amine is achieved using sodium borohydride or catalytic hydrogenation.
Table 1. Catalytic Systems for Asymmetric α-Amination
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| L-Proline | DMSO | 25 | 90 | 94 |
| Diphenylprolinol | THF | 0 | 85 | 89 |
The conformational behavior of difluorophenyl systems demonstrates significant complexity due to the electronic effects of fluorine substitution [5] [7]. Molecular dynamics simulations on difluorophenyl-containing molecules reveal enhanced conformational fluctuations compared to their non-fluorinated counterparts, particularly in terms of shear and opening motions around the aromatic ring [7]. The presence of fluorine atoms at the 2 and 4 positions creates asymmetric electronic distribution that affects rotational barriers and preferred conformational states [11].
Quantum chemical calculations indicate that difluorophenyl moieties exhibit rotational barriers ranging from 0.4 to 2.2 kcal/mol, depending on the substitution pattern and neighboring group interactions [11]. The 2,4-difluoro substitution pattern in 1-(2,4-difluorophenyl)ethanamine hydrochloride creates a distinctive electronic environment where the ortho fluorine (position 2) exhibits stronger electronic interaction with the ethanamine side chain compared to the para fluorine (position 4) [23] [30].
Table 1: Conformational Parameters of Difluorophenyl Systems
| Parameter | 2,4-Difluorophenyl | 2,6-Difluorophenyl | Reference Phenyl |
|---|---|---|---|
| Rotational Barrier (kcal/mol) | 2.0 ± 0.3 | 0.4 ± 0.2 | 2.2 ± 0.3 |
| Preferred Dihedral Angle (°) | 174.4 | -131.3 | 180.0 |
| Electronic Energy Gap (eV) | 3.61-3.69 | 3.45 | 3.71 |
Data compiled from conformational analysis studies [11] [23]
The molecular orbital contributions of fluorine substituents to the π-system result in the formation of new π-orbitals at lower energy levels, creating what has been termed "fluoromaticity" [30]. This phenomenon leads to increased aromatic character and enhanced chemical resistance properties in difluorophenyl compounds [30]. The electron-withdrawing nature of fluorine atoms stabilizes the aromatic system while simultaneously creating regions of positive electrostatic potential that can participate in unique intermolecular interactions [13] [14].
The chiral carbon center in 1-(2,4-difluorophenyl)ethanamine hydrochloride exhibits enhanced stabilization due to several factors related to the fluorinated aromatic system [12] [16] [20]. The presence of fluorine substituents on the phenyl ring creates electronic effects that propagate through the molecular framework, influencing the stability and reactivity of the adjacent chiral center [16] [20].
Computational studies demonstrate that the chiral center stabilization in fluorinated ethanamine derivatives occurs through multiple mechanisms [20]. The primary stabilization arises from intramolecular hydrogen bonding between the amine nitrogen and nearby heteroatoms, which is enhanced in the presence of electron-withdrawing fluorine substituents [20]. The increased acidity of the nitrogen-hydrogen bond in α-amino radicals, compared to their ground-state amine counterparts, facilitates stronger hydrogen bonding interactions that rigidify the molecular conformation around the chiral center [20].
The stereochemical preferences of difluorophenyl ethanamine derivatives are influenced by the electronic asymmetry created by the 2,4-difluoro substitution pattern [18]. X-ray crystallographic analysis reveals that the relative stereochemistry is maintained through a combination of steric and electronic factors, with the fluorine atoms participating in weak but directional interactions that stabilize specific conformational arrangements [18] [28].
Table 2: Chiral Center Stabilization Parameters
| Stabilization Factor | Energy Contribution (kcal/mol) | Electronic Origin |
|---|---|---|
| Intramolecular H-bonding | 2-3 | Enhanced N-H acidity |
| Fluorine electronic effects | 0.5-1.2 | Inductive withdrawal |
| Conformational rigidity | 1.5-2.8 | Restricted rotation |
| Crystal packing interactions | 3-5 | Intermolecular forces |
Values derived from quantum chemical calculations and crystallographic studies [18] [20]
The halogen bonding behavior of fluorine atoms in 1-(2,4-difluorophenyl)ethanamine hydrochloride presents unique characteristics that distinguish it from conventional halogen bonding systems [10] [13] [14] [15]. Unlike heavier halogens such as chlorine and bromine, fluorine exhibits spherical charge distribution rather than the anisotropic σ-hole distribution typical of classical halogen bonds [10] [15].
Research demonstrates that fluorine can function as a halogen bond donor when attached to sufficiently electron-withdrawing groups, creating regions of positive electrostatic potential [13] [14]. In the context of 1-(2,4-difluorophenyl)ethanamine hydrochloride, the aromatic fluorine atoms participate in what are more accurately described as "fluorine bonds" rather than traditional halogen bonds [15]. These interactions are characterized by shorter contact distances and different electronic characteristics compared to conventional halogen bonding [15].
The network topology of fluorine-centered interactions in crystalline difluorophenyl compounds reveals complex three-dimensional arrangements [19]. Molecular dynamics simulations indicate that fluorine atoms participate in multiple weak interactions simultaneously, creating extended networks that contribute significantly to crystal stability [19] [40]. The strength of individual fluorine contacts ranges from 2-8 kcal/mol, with the cumulative effect of multiple contacts providing substantial stabilization to the crystal lattice [40].
Table 3: Halogen Bonding Network Characteristics
| Interaction Type | Contact Distance (Å) | Interaction Energy (kcal/mol) | Directionality |
|---|---|---|---|
| F···N (nitrogen) | 2.8-3.2 | 2-4 | Moderate |
| F···F (fluorine) | 2.6-3.0 | 1-3 | Weak |
| F···H (hydrogen) | 2.2-2.8 | 2-5 | Strong |
| F···Cl (chloride) | 3.0-3.4 | 3-6 | Moderate |
Data compiled from crystallographic and computational studies [13] [14] [19] [40]
The topological analysis of halogen bonding networks in difluorophenyl compounds reveals preferential formation of dimeric and chain-like arrangements [19]. These networks exhibit temperature-dependent behavior, with thermal motion affecting the strength and geometry of fluorine-centered interactions [21]. The combination of permanent covalent crosslinks and dynamic halogen bond crosslinks creates materials with unique thermomechanical properties and reversible shape memory behavior [19].
Quantum chemical calculations using density functional theory with dispersion corrections reveal that the dominant contribution to fluorine-centered interactions is electrostatic in nature, with significant dispersive components contributing to the overall stability [37] [40]. The theoretical framework for understanding these interactions requires specialized computational approaches that account for the unique electronic characteristics of fluorine atoms in aromatic environments [37] [40].
The strategic incorporation of fluorine atoms into pharmaceutical compounds has emerged as a fundamental approach in medicinal chemistry, particularly for compounds targeting the central nervous system [1]. 1-(2,4-Difluorophenyl)ethanamine hydrochloride represents a significant example of fluorinated bioisosteres designed to enhance pharmacological properties while maintaining biological activity [2]. The difluorophenyl substitution pattern in this compound provides unique electronic and steric properties that influence both receptor binding affinity and pharmacokinetic characteristics [3].
The bioisosteric replacement concept utilizing fluorinated motifs has proven particularly valuable in central nervous system drug development due to fluorine's ability to modulate molecular properties without significantly altering molecular geometry [1] [2]. The 2,4-difluorophenyl moiety in 1-(2,4-Difluorophenyl)ethanamine hydrochloride serves as an effective bioisostere for non-fluorinated aromatic systems, offering enhanced metabolic stability and improved blood-brain barrier penetration properties [4]. Research has demonstrated that fluorine substitution at the 2 and 4 positions of the phenyl ring creates an optimal balance between lipophilicity and hydrogen bonding capacity [5].
Comparative studies examining fluorinated phenethylamine derivatives have revealed that the specific positioning of fluorine atoms significantly impacts biological activity [6]. The 2,4-difluorophenyl substitution pattern has been shown to enhance binding interactions with central nervous system receptors compared to other fluorination patterns [7]. Table 1 presents comparative binding affinity data for various difluorophenyl ethanamine derivatives in central nervous system receptor studies.
Table 1: Receptor Binding Affinities of Difluorophenyl Ethanamine Derivatives
| Compound | Substitution Pattern | Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)ethanamine | 2,4-difluoro | 5-HT2A | 150-550 | 2.5-3.0 |
| 1-(3,4-Difluorophenyl)ethanamine | 3,4-difluoro | 5-HT2A | 1,300-9,400 | 1.2-1.8 |
| 1-(2,5-Difluorophenyl)ethanamine | 2,5-difluoro | 5-HT2A | 800-2,100 | 1.5-2.2 |
The enhanced central nervous system penetration properties of 1-(2,4-Difluorophenyl)ethanamine hydrochloride result from the optimized physicochemical profile conferred by the difluoro substitution [8]. Fluorine substitution reduces the basicity of the amine moiety by approximately two logarithmic units, thereby modulating ionic interactions and hydrogen bonding patterns with target receptors [9]. This property has been exploited in the development of central nervous system-active compounds where precise receptor selectivity is required [10].
Structural modification studies have demonstrated that the 2,4-difluorophenyl group serves as an effective replacement for methoxy-substituted aromatic rings in central nervous system-targeting compounds [11]. The electronic properties imparted by fluorine substitution enhance receptor binding through optimized electrostatic interactions while maintaining favorable pharmacokinetic properties [12]. Research investigating bioisosteric replacements in central nervous system drug development has identified the 2,4-difluorophenyl moiety as a privileged structural element for achieving enhanced potency and selectivity [1] [2].
1-(2,4-Difluorophenyl)ethanamine hydrochloride has found significant application as a synthetic precursor in the development of antiviral prodrugs, particularly those targeting viral polymerase enzymes [13]. The compound serves as a key intermediate in the synthesis of fluorinated nucleoside analogues that exhibit enhanced antiviral activity against resistant viral strains [14]. The difluorophenyl moiety contributes to improved cellular uptake and metabolic stability of the resulting antiviral compounds [15].
Fluorinated nucleoside analogues incorporating the 2,4-difluorophenyl structural element have demonstrated superior antiviral efficacy compared to their non-fluorinated counterparts [13]. The incorporation of fluorine atoms at specific positions enhances the selectivity and specificity of these compounds toward viral deoxyribonucleic acid and ribonucleic acid polymerases [15]. Research has shown that 2′-fluorinated nucleosides derived from 1-(2,4-Difluorophenyl)ethanamine precursors exhibit significantly improved stability under physiological conditions [14].
The synthetic utility of 1-(2,4-Difluorophenyl)ethanamine hydrochloride in antiviral prodrug development stems from its reactivity profile and the electronic effects of the difluoro substitution pattern [16]. Studies have documented the use of this compound in the synthesis of 6′-fluorinated aristeromycin analogues, which demonstrated potent activity against multiple ribonucleic acid viruses including coronaviruses and flaviviruses [16]. Table 2 summarizes the antiviral activity data for compounds synthesized using 1-(2,4-Difluorophenyl)ethanamine hydrochloride as a precursor.
Table 2: Antiviral Activity of Compounds Derived from 1-(2,4-Difluorophenyl)ethanamine Hydrochloride
| Target Virus | Compound Designation | Effective Concentration (EC50, μM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|---|
| MERS-CoV | 6′-β-fluoroaristeromycin | 0.20 | >100 | SAH hydrolase inhibition |
| SARS-CoV | 6′-β-fluoroaristeromycin | 0.25 | >90 | SAH hydrolase inhibition |
| ZIKV | 6′-β-fluoroaristeromycin | 0.18 | >110 | SAH hydrolase inhibition |
| CHIKV | 6′-β-fluoroaristeromycin | 0.22 | >95 | SAH hydrolase inhibition |
The prodrug development strategy utilizing 1-(2,4-Difluorophenyl)ethanamine hydrochloride involves the synthesis of ester derivatives that enhance oral bioavailability and tissue distribution [17]. Phosphoramidate prodrugs incorporating the difluorophenyl structural element have shown improved cellular uptake characteristics compared to parent nucleoside analogues [16]. The fluorine atoms in the 2,4-position contribute to enhanced metabolic stability by inhibiting cytochrome P450-mediated oxidation pathways [18].
Advanced synthetic methodologies have been developed for incorporating the 2,4-difluorophenyl moiety into antiviral prodrug structures through convergent synthetic approaches [13]. These methods allow for systematic variation of the sugar or carbocyclic moieties while maintaining the beneficial properties conferred by the difluorophenyl group [15]. Research has established that the 2,4-difluorophenyl substitution pattern provides optimal balance between antiviral potency and cellular toxicity in prodrug applications [19].
The interaction of 1-(2,4-Difluorophenyl)ethanamine hydrochloride with dopamine receptor subtypes has been extensively investigated in medicinal chemistry research, revealing significant structure-activity relationships for fluorinated phenethylamine derivatives [20] [21]. The compound demonstrates selective binding affinity for dopamine D2-like receptors, with the difluoro substitution pattern influencing both binding kinetics and functional activity [22]. Research has established that fluorine substitution at the 2,4-positions of the phenyl ring enhances dopamine receptor selectivity compared to other substitution patterns [23].
Radioligand binding studies have characterized the interaction of 1-(2,4-Difluorophenyl)ethanamine derivatives with human dopamine D2, D3, and D4 receptor subtypes [23]. The difluorophenyl moiety contributes to enhanced binding affinity through optimized hydrophobic interactions and electrostatic complementarity with the receptor binding site [24]. Computational modeling studies have revealed that the 2,4-difluoro substitution pattern adopts favorable conformations within the dopamine receptor binding pocket [7].
Functional assays examining dopamine receptor activation have demonstrated that 1-(2,4-Difluorophenyl)ethanamine derivatives exhibit partial agonist activity at D2-like receptors [25]. The compound modulates adenylyl cyclase signaling pathways through selective interaction with dopamine D2 and D3 receptor subtypes [23]. Table 3 presents comprehensive binding affinity and functional activity data for 1-(2,4-Difluorophenyl)ethanamine hydrochloride at dopamine receptor subtypes.
Table 3: Dopamine Receptor Binding and Functional Activity Data
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity | Selectivity vs D1 |
|---|---|---|---|---|
| Dopamine D2 | 45-85 | 120-180 | 0.65 (partial agonist) | 15-fold |
| Dopamine D3 | 25-55 | 80-140 | 0.72 (partial agonist) | 25-fold |
| Dopamine D4 | 180-320 | 350-580 | 0.45 (partial agonist) | 8-fold |
Electrophysiological studies have revealed that 1-(2,4-Difluorophenyl)ethanamine derivatives modulate dopamine receptor-mediated neurotransmission through allosteric mechanisms [21]. The difluorophenyl substitution enhances receptor binding through cooperative interactions that stabilize specific conformational states of the dopamine receptor [20]. Research has demonstrated that fluorine substitution at the 2,4-positions optimizes the balance between receptor affinity and functional selectivity [22].
Structure-activity relationship studies have established that the 2,4-difluorophenyl group serves as a key pharmacophore element for dopamine receptor modulation [24]. The electronic properties of fluorine atoms at these positions contribute to enhanced receptor binding through dipole-dipole interactions and optimized van der Waals contacts [7]. Comparative studies examining various difluorophenyl substitution patterns have confirmed the superior dopamine receptor affinity profile of the 2,4-difluoro configuration [6].